molecular formula C11H9NO4 B14076064 2-(4-Methoxy-3-nitrophenyl)furan

2-(4-Methoxy-3-nitrophenyl)furan

Cat. No.: B14076064
M. Wt: 219.19 g/mol
InChI Key: MKHUETLRSMTYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-3-nitrophenyl)furan is a furan derivative of interest in several advanced research areas. The structure combines an electron-rich furan heterocycle with a methoxy and nitro-substituted phenyl ring, creating a potential building block for novel molecular systems. One primary research application for such structures is in the development of new organic materials. Furan and other heterocyclic rings are often incorporated into donor-π-acceptor (D-A) systems to optimize nonlinear optical (NLO) and photovoltaic properties . The methoxy group can act as an electron donor, while the nitro group is a strong electron acceptor, making this compound a candidate for creating materials with significant NLO responses, which are useful in optical data storage, switching, and telecommunications . In medicinal chemistry research, derivatives of furan serve as versatile precursors. Novel compounds synthesized from furanone intermediates have shown promising in vitro anti-inflammatory activity, acting as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes . Furthermore, furan rings are key components in multicomponent reactions to synthesize complex heterocyclic frameworks, such as furo[3,2-h]quinoline derivatives, which are of interest for their diverse biological activities . This compound is provided as a high-purity material to support innovation in these fields. For Research Use Only. Not for use in diagnostic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)furan

InChI

InChI=1S/C11H9NO4/c1-15-11-5-4-8(7-9(11)12(13)14)10-3-2-6-16-10/h2-7H,1H3

InChI Key

MKHUETLRSMTYKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Methoxy 3 Nitrophenyl Furan Beyond Initial Characterization

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups. The FT-IR spectrum of 2-(4-methoxy-3-nitrophenyl)furan is predicted to exhibit several characteristic absorption bands that confirm its molecular architecture. The most prominent vibrations are associated with the nitro, methoxy (B1213986), furan (B31954), and substituted benzene (B151609) moieties.

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce strong, distinct bands, which are characteristic of nitroaromatic compounds. researchgate.net The presence of the methoxy (–OCH₃) group would be confirmed by its C-H stretching and bending vibrations. The furan and benzene rings give rise to a series of C-H and C=C stretching and bending vibrations. Specifically, the C-O-C stretching of the furan ring and the aryl ether linkage provide key signals in the fingerprint region. researchgate.netresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹) Intensity Assignment Functional Group
3120 - 3080 Medium C-H Stretching Aromatic (Phenyl & Furan)
2965 - 2930 Medium Asymmetric C-H Stretching Methoxy (-OCH₃)
2850 - 2830 Medium Symmetric C-H Stretching Methoxy (-OCH₃)
~1595 Strong C=C Stretching Aromatic (Phenyl)
~1570 Strong C=C Stretching Furan Ring
1545 - 1520 Very Strong Asymmetric N=O Stretching Nitro (-NO₂)
1355 - 1335 Very Strong Symmetric N=O Stretching Nitro (-NO₂)
~1260 Strong Asymmetric C-O-C Stretching Aryl Ether
~1070 Medium C-O-C Stretching Furan Ring
~1025 Medium Symmetric C-O-C Stretching Aryl Ether
~850 Medium C-N Stretching Ar-NO₂

Raman spectroscopy offers complementary information to FT-IR, as it detects vibrations based on changes in polarizability. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the symmetric stretch of the nitro group is expected to be a particularly strong and easily identifiable Raman band. researchgate.net The "ring breathing" modes of both the furan and phenyl rings, which involve symmetric expansion and contraction of the rings, are also characteristically strong in Raman spectra. mdpi.com

Table 2: Predicted Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹) Intensity Assignment
~3080 Medium Aromatic C-H Stretching
~1600 Strong Aromatic Ring Breathing Mode
~1575 Medium Furan Ring C=C Stretching
1355 - 1335 Very Strong Symmetric N=O Stretching
~1480 Strong Furan Ring Symmetric Stretching

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in an organic molecule.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the furan ring, the substituted phenyl ring, and the methoxy group. The electron-withdrawing nitro group and electron-donating methoxy group create a predictable dispersion of signals for the phenyl protons. researchgate.netnih.gov

The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule's asymmetric structure. The chemical shifts are heavily influenced by the substituents, with the carbon attached to the nitro group (C3') being significantly deshielded.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃) for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~8.15 d J ≈ 2.5 H-2'
~7.88 dd J ≈ 8.8, 2.5 H-6'
~7.55 dd J ≈ 1.8, 0.8 H-5 (Furan)
~7.10 d J ≈ 8.8 H-5'
~6.80 d J ≈ 3.5 H-3 (Furan)
~6.55 dd J ≈ 3.5, 1.8 H-4 (Furan)

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for this compound

Chemical Shift (δ, ppm) Assignment
~155.0 C-4'
~152.8 C-2 (Furan)
~144.5 C-5 (Furan)
~139.0 C-3'
~127.5 C-1'
~125.0 C-6'
~118.5 C-2'
~113.8 C-5'
~112.0 C-4 (Furan)
~109.5 C-3 (Furan)

To unambiguously confirm the assignments from 1D NMR, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-5' and H-6' on the phenyl ring, and between H-3/H-4 and H-4/H-5 on the furan ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It would definitively link the proton assignments in Table 3 to the carbon assignments in Table 4 (e.g., the methoxy proton signal at ~3.98 ppm to the carbon signal at ~56.5 ppm).

From the furan proton H-3 to the phenyl carbon C-1', confirming the connection point between the two rings.

From the methoxy protons (-OCH₃) to the phenyl carbon C-4', confirming the position of the methoxy group.

From the phenyl proton H-2' to carbons C-4' and C-6', confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's preferred conformation. A key NOE would be expected between the furan proton H-3 and the phenyl proton H-2'. The strength of this correlation would help determine the dihedral angle and the degree of planarity between the two rings.

Solid-State Structural Determination by X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. While, to date, a crystal structure for this compound has not been deposited in public databases, its key structural parameters can be predicted based on analyses of closely related compounds. researchgate.net

Table 5: Predicted Key Molecular Geometry Parameters for this compound

Parameter Predicted Value Significance
Furan/Phenyl Dihedral Angle 5° - 15° Indicates the degree of planarity and electronic conjugation between the two ring systems.
C3'-N Bond Length ~1.47 Å Typical for an aromatic C-N single bond.
N-O Bond Lengths ~1.22 Å Characteristic of a nitro group.

Computational and Theoretical Chemistry Investigations of 2 4 Methoxy 3 Nitrophenyl Furan

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of 2-(4-methoxy-3-nitrophenyl)furan. These methods offer a detailed view of the molecule's structure and the distribution of electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.netnih.govajchem-a.com These calculations reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information helps in understanding the molecule's stability and reactivity. Conformational analysis, a systematic study of the different spatial arrangements of the atoms (conformers) and their relative energies, can also be performed. For this compound, this would involve examining the rotation around the single bond connecting the furan (B31954) and phenyl rings, as well as the orientation of the methoxy (B1213986) and nitro groups.

Table 1: Theoretical Geometrical Parameters of this compound (Illustrative)

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C(furan)-C(phenyl) 1.47 Å
Bond Length C-O (methoxy) 1.36 Å
Bond Length C-N (nitro) 1.48 Å
Bond Angle C(furan)-C(phenyl)-C 120.5°

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.

Ab initio quantum mechanical methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy for predicting electronic properties. researchgate.netresearchgate.net While computationally more intensive than DFT, these methods can provide more precise values for properties like ionization potential, electron affinity, and electronic transition energies. For this compound, ab initio calculations can be used to refine the understanding of its electronic behavior, providing benchmark data to compare with experimental findings or less computationally demanding methods.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comimperial.ac.uk

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted phenyl ring and the furan ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the phenyl ring, suggesting these are the probable sites for nucleophilic attack.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative)

Property Value (eV)
HOMO Energy -6.25
LUMO Energy -2.15

Note: These values are illustrative and derived from typical DFT calculations on similar aromatic nitro compounds.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.com These descriptors provide a more comprehensive picture of the molecule's chemical behavior.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Table 3: Global Reactivity Descriptors of this compound (Illustrative)

Descriptor Value (eV)
Chemical Hardness (η) 2.05
Chemical Potential (μ) -4.20

Note: These values are illustrative and calculated from the HOMO and LUMO energies in Table 2.

Molecular Electrostatic Potential (MEP) Surface Mapping for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. ajchem-a.comresearchgate.netnih.govresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Negative Regions (Red/Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the methoxy and nitro groups, as well as on the furan ring.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. For this molecule, positive regions are likely to be found around the hydrogen atoms and near the nitro group, which is a strong electron-withdrawing group.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, complementing the information obtained from FMO analysis.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis for Spectroscopic Interpretation

Computational vibrational analysis is a powerful tool for understanding the molecular structure and bonding of a compound by assigning its calculated vibrational modes to the experimentally observed bands in its infrared (IR) and Raman spectra. For this compound, a detailed vibrational analysis would involve the calculation of its harmonic vibrational frequencies and the corresponding Potential Energy Distribution (PED). The PED provides a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a given normal mode of vibration, which is crucial for an unambiguous assignment of the spectral bands. researchgate.netresearchgate.netresearchgate.net

Furan Ring Vibrations: A furan molecule has 21 fundamental vibrations. globalresearchonline.net The C-H stretching vibrations of the furan ring are typically observed in the 3100-3250 cm⁻¹ region. globalresearchonline.net The ring stretching vibrations, which involve the C=C and C-O-C bonds, give rise to characteristic bands in the 1300-1600 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations are expected at lower frequencies.

Phenyl Ring Vibrations: The substituted benzene (B151609) ring also exhibits characteristic vibrational modes. The C-H stretching vibrations of the phenyl ring typically appear in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ range. The presence of substituents influences the exact position and intensity of these bands.

Methoxy Group (O-CH₃) Vibrations: The methoxy group is characterized by several distinct vibrational modes. The CH₃ asymmetric and symmetric stretching vibrations are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. globalresearchonline.net The CH₃ rocking and wagging modes appear at lower wavenumbers. The C-O stretching vibration of the methoxy group is typically found in the 1000-1050 cm⁻¹ region.

Nitro Group (NO₂) Vibrations: The nitro group has strong and characteristic absorption bands. The asymmetric stretching vibration of the NO₂ group is typically observed in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration appears in the 1300-1370 cm⁻¹ range. The NO₂ bending (scissoring) vibration is found around 850 cm⁻¹.

A complete PED analysis for this compound would require a dedicated computational study, likely using Density Functional Theory (DFT) methods, to provide a detailed assignment for each calculated vibrational frequency. Such an analysis would resolve the contributions of individual internal coordinates to each normal mode, which is particularly important in regions where multiple vibrational modes overlap.

Theoretical Prediction of Thermodynamic Properties

The theoretical prediction of thermodynamic properties provides valuable insights into the stability and behavior of a compound under various conditions. These properties, including the standard enthalpy of formation (ΔH°f), enthalpy of sublimation (ΔHsub), heat capacity (Cp), and entropy (S), can be calculated using computational chemistry methods.

As of the current literature review, specific theoretical or experimental values for the thermodynamic properties of this compound have not been reported. However, computational methods, such as those based on DFT or ab initio calculations, could be employed to estimate these values.

Standard Enthalpy of Formation (ΔH°f): This property represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a key indicator of the energetic stability of a molecule.

Enthalpy of Sublimation (ΔHsub): This is the enthalpy change required to sublime one mole of a substance. It is a measure of the strength of the intermolecular forces in the solid state.

Heat Capacity (Cp): The heat capacity of a substance is the amount of heat required to raise its temperature by one degree Celsius. It is dependent on temperature and provides information about the vibrational, rotational, and translational energy states of the molecule.

Entropy (S): Entropy is a measure of the randomness or disorder of a system. The standard molar entropy of a compound is influenced by its molecular weight, structure, and the freedom of motion of its atoms.

The following table illustrates the type of data that would be generated from a computational study of the thermodynamic properties of this compound. The values presented are hypothetical and for illustrative purposes only, as no published data is currently available.

Thermodynamic PropertyHypothetical Calculated ValueUnits
Standard Enthalpy of Formation (ΔH°f)-XXX.XkJ/mol
Enthalpy of Sublimation (ΔHsub)+XX.XkJ/mol
Heat Capacity (Cp) at 298.15 KXXX.XJ/(mol·K)
Standard Molar Entropy (S°) at 298.15 KXXX.XJ/(mol·K)

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions and crystal packing is essential for understanding the solid-state properties of a compound, including its melting point, solubility, and polymorphism. Hirshfeld surface analysis and non-covalent interaction (NCI) analysis are powerful computational tools for visualizing and quantifying these interactions. nih.govnih.gov

While a specific crystallographic and Hirshfeld surface analysis for this compound has not been found in the literature, insights can be gained from studies on related molecules containing nitrophenyl and furan moieties. nih.govmdpi.comresearchgate.net

Hirshfeld Surface Analysis: This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The Hirshfeld surface can be mapped with various properties, such as d_norm, shape index, and curvedness, to highlight different aspects of intermolecular interactions. nih.gov

d_norm: This property combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds.

Shape Index and Curvedness: These properties help to identify π-π stacking interactions, which are characterized by flat surface patches. nih.gov

For this compound, the primary intermolecular interactions expected to govern its crystal packing would include:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro and methoxy groups, as well as the furan ring, can act as hydrogen bond acceptors, forming weak C-H···O interactions with the C-H bonds of neighboring molecules. nih.gov

π-π Stacking Interactions: The aromatic phenyl and furan rings can engage in π-π stacking interactions, which would be a significant contributor to the crystal cohesion. nih.gov

Two-Dimensional Fingerprint Plots: Derived from the Hirshfeld surface, these plots provide a quantitative summary of the different intermolecular contacts and their relative contributions to the crystal packing. nih.gov For a molecule like this compound, the fingerprint plot would likely show significant contributions from O···H/H···O, H···H, and C···H/H···C contacts, with a notable presence of C···C contacts indicative of π-π stacking. nih.govnih.gov

The following table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from related compounds. nih.govnih.gov

Intermolecular ContactHypothetical Percentage Contribution
O···H / H···O35 - 40%
H···H25 - 30%
C···H / H···C10 - 15%
C···C5 - 10%
Other< 5%

Investigation of Aromaticity Indices and Ring Current Effects

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. Various computational indices are used to quantify the degree of aromaticity.

Aromaticity of the Furan and Phenyl Moieties:

In this compound, both the furan and the phenyl rings possess aromatic character. However, the aromaticity of furan is known to be less pronounced than that of benzene. researchgate.netmodgraph.co.uk The aromaticity index of furan has been reported to be around 0.46 to 0.71, depending on the method of calculation, compared to a value of 1 for benzene. researchgate.netresearchgate.net

The substituents on the phenyl ring, namely the methoxy and nitro groups, will influence its electronic properties but are not expected to disrupt its fundamental aromaticity. Similarly, the substituted phenyl group attached to the furan ring will modulate the electronic distribution within the furan ring but will not eliminate its aromatic nature.

Aromaticity Indices:

Several computational indices are used to quantify aromaticity, including:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion for aromaticity. A negative NICS value at the center of a ring is indicative of a diatropic ring current and thus aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation in the ring. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

Aromatic Stabilization Energy (ASE): This thermodynamic criterion measures the extra stability of a cyclic conjugated system compared to an appropriate acyclic reference compound.

A computational study of this compound would likely reveal a higher degree of aromaticity for the phenyl ring compared to the furan ring, as reflected in their respective aromaticity indices.

Ring Current Effects:

The delocalized π-electrons in an aromatic ring generate a ring current when placed in an external magnetic field. This ring current induces a secondary magnetic field that deshields protons outside the ring and shields protons inside the ring. The ring currents in furan are generally considered to be weaker than those in benzene. modgraph.co.uk The substituents on the phenyl ring will also influence its ring current.

A detailed analysis of the calculated ¹H NMR chemical shifts, in conjunction with ring current models, would be necessary to fully elucidate the electronic effects of the substituents and the interplay of the aromatic systems in this compound.

The following table presents a hypothetical comparison of calculated aromaticity indices for the furan and phenyl rings in the target molecule.

RingHypothetical NICS(0) (ppm)Hypothetical HOMA
Furan Ring-8.00.75
Phenyl Ring-10.50.95

Reactivity Studies and Derivatization Strategies for 2 4 Methoxy 3 Nitrophenyl Furan Systems

Chemical Transformations of the Furan (B31954) Ring: Electrophilic and Nucleophilic Functionalizations

The furan ring, a five-membered aromatic heterocycle, is known to undergo various chemical transformations. wikipedia.orgnumberanalytics.com Its reactivity is influenced by the substituents on the attached phenyl ring.

Electrophilic Aromatic Substitution: Furan is generally reactive towards electrophiles, with substitution typically occurring at the C5 position (alpha to the oxygen and adjacent to the phenyl group) or the C2 position. numberanalytics.com The presence of the electron-withdrawing nitrophenyl group is expected to decrease the electron density of the furan ring, thereby deactivating it towards electrophilic attack compared to unsubstituted furan. However, the electron-donating methoxy (B1213986) group on the phenyl ring can partially mitigate this effect. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions on the 2-(4-methoxy-3-nitrophenyl)furan system would be a key area of investigation.

Nucleophilic Reactions: While less common for aromatic rings, nucleophilic substitution can occur on the furan ring, particularly if it is activated by strong electron-withdrawing groups. However, in the case of this compound, nucleophilic attack is more likely to be directed towards the electron-deficient phenyl ring.

Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. numberanalytics.com The regioselectivity of such cycloadditions with 2-substituted furans can be influenced by the electronic nature of the substituent. nih.gov Electron-donating groups tend to favor the formation of the more sterically hindered product, while electron-withdrawing groups favor the opposite regioisomer. nih.gov

Ring-Opening and Rearrangement Reactions: Under certain conditions, such as treatment with acid or oxidizing agents, the furan ring can undergo ring-opening or rearrangement reactions. nih.gov For instance, oxidative dearomatization of furan derivatives can lead to the formation of butenolides or other functionalized open-chain compounds. nih.gov

Reactions Involving the Nitro Group: Reductions and Subsequent Derivatizations

The nitro group is a versatile functional group that can be readily transformed into a variety of other functionalities, most notably through reduction to an amino group. acs.org

Reduction of the Nitro Group: The reduction of the nitro group in this compound to an amino group, yielding 2-(3-amino-4-methoxyphenyl)furan, is a key transformation. This can be achieved using a variety of reducing agents. acs.orgyoutube.com Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel with hydrogen gas. acs.org This method is often clean and efficient.

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. youtube.com

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4) or borane (B79455) complexes can also be employed, sometimes offering greater chemoselectivity. youtube.comjrfglobal.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups in the molecule, such as the furan ring. nih.govuni.edugoogle.com

Subsequent Derivatizations of the Amino Group: The resulting amino group is a nucleophilic center that can undergo a wide range of reactions to introduce further diversity into the molecular structure. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. acs.org

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups.

Formation of Heterocycles: The amino group can be a key component in the construction of new heterocyclic rings fused to the phenyl ring.

Modifications and Reactivity of the Methoxy Substituent

The methoxy group, an ether linkage, can also be a site for chemical modification, primarily through demethylation.

O-Demethylation: The cleavage of the methyl-oxygen bond to yield a hydroxyl group is a common transformation. chem-station.com This reaction typically requires harsh conditions, but several reagents are known to effect this change:

Boron Tribromide (BBr3): A powerful Lewis acid that is highly effective for cleaving aryl methyl ethers. chem-station.com

Aluminum Chloride (AlCl3): Another Lewis acid that can promote demethylation, often used in Friedel-Crafts reactions. researchgate.net

Strong Protic Acids: Reagents like hydrobromic acid (HBr) at high temperatures can cleave the ether bond. chem-station.com

Thiolates: Nucleophilic demethylation can be achieved using reagents like sodium thiophenolate or other alkyl thiols under basic conditions. chem-station.com

The presence of the adjacent nitro group can influence the reactivity of the methoxy group. For instance, demethylation of phenol (B47542) methyl ethers with ortho electron-withdrawing groups can be facilitated by reagents like AlCl3. researchgate.net

Investigations into Regioselectivity, Chemoselectivity, and Stereoselectivity of Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its derivatization.

Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.org For example, in electrophilic substitution on the furan ring, will the new substituent add to the C3, C4, or C5 position? The directing effects of the existing substituents play a crucial role here. Similarly, in Diels-Alder reactions, the regioselectivity determines the orientation of the dienophile in the product. nih.gov

Chemoselectivity: This addresses the preferential reaction of one functional group over another. longdom.org For instance, when reducing the molecule, can the nitro group be selectively reduced without affecting the furan ring? The choice of reagents and reaction conditions is paramount for achieving high chemoselectivity. jrfglobal.comnih.govnih.gov

Stereoselectivity: In reactions that create new stereocenters, stereoselectivity is the preference for the formation of one stereoisomer over another. This is particularly relevant in reactions like catalytic hydrogenation or cycloadditions where new chiral centers can be formed.

Mechanistic Elucidation of Key Reaction Pathways and Intermediate Characterization

Understanding the step-by-step process of a reaction (the mechanism) and identifying any transient species (intermediates) is fundamental to controlling and optimizing chemical transformations. nih.gov

For the reactions of this compound, mechanistic studies could involve:

Kinetic Studies: Measuring reaction rates under different conditions to understand the factors influencing the reaction speed and to infer the rate-determining step.

Spectroscopic Analysis: Using techniques like NMR and IR spectroscopy to detect and characterize reaction intermediates. nih.gov For example, in the reduction of the nitro group, nitroso and hydroxylamine (B1172632) intermediates may be transiently formed.

Computational Chemistry: Employing theoretical calculations to model reaction pathways and predict the stability of intermediates and transition states. This can provide insights into the origins of observed selectivity. researchgate.netscispace.com

Structure-Reactivity Relationship Studies of Substituted Phenylfuran Analogues

By systematically varying the substituents on the phenylfuran core and observing the effect on reaction outcomes, valuable structure-reactivity relationships can be established. mdpi.comnih.govdocumentsdelivered.comnih.gov For example, one could synthesize a series of analogues with different electron-donating or electron-withdrawing groups in place of the methoxy or nitro groups and study how these changes affect:

The rate and regioselectivity of electrophilic substitution on the furan ring.

The ease of reduction of the nitro group.

The conditions required for demethylation of the methoxy group.

These studies provide a deeper understanding of the electronic and steric effects that govern the reactivity of this class of compounds and can guide the rational design of new derivatives with desired properties. For instance, the presence of an electron-withdrawing substituent on a phenyl ring can significantly influence the biological activity of the molecule. acs.orgnih.govacs.org The electronic properties of substituents on a furan ring have also been shown to affect reaction yields. rsc.org

Potential Applications in Advanced Materials Science and Catalysis Utilizing 2 4 Methoxy 3 Nitrophenyl Furan Scaffolds

Exploration as Ligands in the Design of Coordination Complexes and Metal-Organic Frameworks

The furan (B31954) and nitro functionalities within the 2-(4-Methoxy-3-nitrophenyl)furan structure make it a promising candidate for use as a ligand in the construction of coordination complexes and metal-organic frameworks (MOFs). The oxygen atom of the furan ring and the nitro group can act as potential coordination sites for metal ions. The presence of both a furan ring and a nitro group on the ligand can lead to the formation of stable complexes with a variety of metal ions. rsc.org

The synthesis of metal complexes with ligands containing furan rings has been an area of active research. For instance, thiosemicarbazone derivatives of furan have been shown to coordinate with nickel(II) and copper(I) ions, forming octahedral and three-coordinate complexes, respectively. rsc.org The specific substituents on the furan-containing ligand have been found to significantly influence the geometry of the resulting metal complexes. rsc.org

Furthermore, the incorporation of nitro groups into organic linkers is a well-established strategy for functionalizing MOFs. These nitro-functionalized MOFs have shown potential in applications such as gas storage and catalysis. While direct studies on MOFs using this compound as a linker are not yet prevalent, the known coordination chemistry of furan derivatives and the utility of nitro-functionalized linkers provide a strong rationale for its exploration in this area. The combination of the furan's coordinating ability and the nitro group's electronic influence could lead to the development of MOFs with tailored pore sizes, enhanced stability, and specific catalytic or sorption properties.

Investigation as Components in Polymeric Materials or Monomers for Polymerization

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics, as furan can be derived from renewable biomass sources. acs.org The polymerization of furan and its derivatives can be achieved through various methods, including acid-catalyzed polymerization. rsc.org However, the polymerization of furan can be complex, with the potential for side reactions such as ring-opening. rsc.org

The substituents on the furan ring play a crucial role in the polymerization process and the properties of the resulting polymer. The presence of the 4-methoxy-3-nitrophenyl group on the furan ring in this compound is expected to significantly influence its polymerization behavior. The electron-withdrawing nitro group can affect the electron density of the furan ring, potentially altering its reactivity towards polymerization initiators. pharmaguideline.com

Studies on the polymerization of other substituted furans, such as 3-hexylfuran, have demonstrated that catalyst-transfer polycondensation can be used to synthesize regioregular polyfurans. acs.org These studies also highlight that aggregation during polymerization can be a challenge, which can be addressed by creating alternating copolymers, for instance, with thiophene. acs.org The investigation of this compound as a monomer or co-monomer could lead to the development of novel functional polymers with unique thermal, electronic, and optical properties imparted by the methoxy (B1213986) and nitro substituents.

Role in Homogeneous or Heterogeneous Catalysis

The this compound scaffold holds potential for applications in both homogeneous and heterogeneous catalysis, primarily through its use as a ligand in metal complexes. The electronic properties of the ligand are critical in tuning the activity and selectivity of the metal catalyst. The "push-pull" nature of the substituents on the phenyl ring of this compound can modulate the electron density at the metal center upon coordination.

Palladium-catalyzed reactions are widely used in organic synthesis, and the design of effective ligands is key to their success. mdpi.comresearchgate.net For instance, palladium complexes with phosphine (B1218219) and nitrogen-donor ligands have been extensively studied for cross-coupling reactions. researchgate.net While direct catalytic applications of this compound are not extensively documented, the furan moiety is known to participate in various catalytic transformations. For example, the synthesis of substituted furans can be catalyzed by gold or palladium complexes. mdpi.comrsc.org

Furthermore, the dearomatization and ring-expansion of furans can be achieved using aluminum-based reagents, with the reaction pathway being influenced by the catalyst. nih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups could be leveraged to fine-tune the interaction of the furan ring with a metal center, potentially leading to novel catalytic systems for specific transformations. The immobilization of such catalytic complexes on solid supports could also pave the way for the development of robust and recyclable heterogeneous catalysts.

Consideration in Organic Electronic or Optoelectronic Materials

The distinct electronic structure of this compound makes it a compelling candidate for use in organic electronic and optoelectronic devices. The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) attached to the π-conjugated system of the phenyl and furan rings creates a donor-π-acceptor (D-π-A) architecture. Such D-π-A molecules are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvatochromism. rsc.org

The synthesis and photophysical properties of various donor-acceptor substituted furan derivatives have been investigated. For instance, studies on donor-substituted phenyl-phosphachromones have shown that their photophysical properties can be tuned by varying the amino substituents and their positions, leading to materials with potential for thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.net Similarly, the design of donor-acceptor Stenhouse adducts derived from furfural (B47365) has led to a new class of photochromes that respond to visible light. nih.gov

The investigation of this compound and its derivatives could reveal promising properties for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification of the donor and acceptor groups is a key advantage in the design of efficient organic electronic materials.

Design and Synthesis of Novel Functional Dyes or Pigments

The same electronic characteristics that make this compound interesting for optoelectronics also suggest its potential as a scaffold for novel functional dyes and pigments. The color of organic molecules is determined by their electronic transitions, and the D-π-A structure of this compound is expected to lead to absorption in the visible region of the electromagnetic spectrum.

The synthesis of dyes based on furan derivatives has been reported in the literature. For example, butenolide derivatives of biobased furans have been explored as sustainable synthetic dyes. ijsrst.com The condensation of 5-(nitrophenyl)-2-furaldehydes with various nitrogen bases has been shown to produce a range of furfurylidene derivatives with distinct colors and spectral properties. chempap.org The resulting compounds exhibit absorption maxima that are dependent on the specific substituents and the solvent, indicating solvatochromic behavior which is a desirable property for certain dye applications.

By systematically modifying the structure of this compound, for instance, by extending the π-conjugation or by introducing different donor and acceptor groups, it should be possible to create a library of dyes with a wide range of colors and functionalities. These dyes could find applications in various non-biological fields, such as in materials for optical data storage, as colorants for polymers, or as components in dye-sensitized solar cells. The synthesis of chalcones carrying an aryl furan moiety has also been explored, leading to compounds with potential applications in material science. jocpr.com

Future Research Directions and Emerging Paradigms for 2 4 Methoxy 3 Nitrophenyl Furan Chemistry

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The future synthesis of 2-(4-methoxy-3-nitrophenyl)furan and its derivatives is expected to be heavily influenced by the principles of green and sustainable chemistry. nih.gov The goal is to develop processes that are more environmentally benign, reduce waste, and utilize renewable resources. nih.gov

Key research directions include:

Bio-Based Feedstocks: A significant trend is the use of biomass-derived furanic compounds as starting materials. nih.gov Carbohydrates, which are abundant natural resources, can be converted into furanics like 5-hydroxymethylfurfural (B1680220) (HMF), providing a renewable pathway to the furan (B31954) core of the target molecule. nih.govnih.gov

Greener Reaction Conditions: Future synthetic methods will likely move away from hazardous solvents and reagents. nih.gov Research is focusing on the use of alternative media such as water, ionic liquids, or even solventless reaction conditions. nih.gov Physical methods like microwave irradiation, ultrasound, and mechanosynthesis are also being explored to accelerate reactions and reduce energy consumption. nih.gov

Catalytic Innovations: The development of highly efficient and recyclable catalysts is crucial. This includes heterogenous catalysts, such as metal-supported heterophosphotungstates, and biocatalysts derived from enzymes, bacteria, or plant extracts, which can offer high selectivity under mild conditions. nih.govnih.gov For instance, recent advancements have shown the efficient synthesis of sulfonyl fluorides using simple reagents in a process that generates only non-toxic salts as by-products, highlighting a move toward cleaner chemical transformations. eurekalert.org The application of such principles could lead to safer and more scalable production routes for nitrophenyl-furan compounds. eurekalert.orgyoutube.com

Integration with Supramolecular Chemistry for Directed Self-Assembly and Ordered Structures

The unique electronic and structural characteristics of the furan-nitrophenyl scaffold make it an attractive candidate for supramolecular chemistry and the design of self-assembling systems. This field explores how molecules can be programmed to spontaneously form larger, well-defined structures through non-covalent interactions.

Future research will likely focus on:

Controlling Intermolecular Forces: The assembly process is governed by forces such as hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net The aromatic nature of both the furan and nitrophenyl rings in this compound suggests that π-π interactions could be a dominant force in directing assembly.

Formation of Nanostructures: Short aromatic peptides, particularly those containing phenylalanine, are known to self-assemble into a variety of nanostructures, including nanotubes, fibrils, and planar sheets. researchgate.netnih.gov Research on nitrophenylalanine derivatives has demonstrated their ability to form hydrogel fibrils that can transition into more stable crystalline microtubes over time. nih.gov This suggests that this compound could be engineered to form similar amyloid-like nanofibers or other ordered materials. researchgate.netnih.gov

Enzyme-Mediated Assembly: An emerging concept is the use of enzymes to control the rate of self-assembly. rsc.org By designing precursor molecules that are converted into their self-assembling form by a specific enzyme, researchers can achieve dynamic control over the formation of nanostructures, potentially allowing for the creation of complex materials over extended timeframes. rsc.org

Advanced Machine Learning and AI-Driven Approaches for Property Prediction and Reaction Discovery

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating research. For a molecule like this compound, these computational approaches can bypass time-consuming and expensive experimental work.

Key emerging applications include:

Property Prediction: Machine learning (ML) models, particularly graph neural networks (GNNs), can predict a wide range of molecular properties, including thermal, physical, toxicological, and electronic characteristics, based solely on a molecule's structure. dtu.dk Instead of relying on extensive laboratory experiments, these in-silico methods can rapidly screen vast chemical spaces to identify promising candidates for specific applications. dtu.dkyoutube.com While powerful, the robustness and reliability of these predictions depend heavily on the training data and model architecture. arxiv.org

Reaction Discovery and Synthesis Planning: AI is revolutionizing how chemists design synthetic routes. AI-driven platforms can analyze massive databases of known reactions to predict the outcomes of new chemical transformations and even discover entirely novel reactions. drugtargetreview.comchemistryworld.com This can help identify the most efficient and sustainable pathways to synthesize this compound and its derivatives.

Automated Experimentation: The integration of AI with robotic systems is leading to fully automated chemistry platforms. analytica-world.com These "self-driving labs" can design experiments, perform reactions, analyze the results, and use the data to inform the next cycle of discovery, dramatically accelerating the pace of research in areas from drug discovery to materials science. analytica-world.comunite.ai

Exploration of Photochemical Transformations and Photoreactivity

The presence of the furan-nitrophenyl chromophore, a system containing both an electron-donating furan ring and an electron-withdrawing nitroaromatic group, suggests a rich potential for photochemical activity. The interaction of this molecule with light could lead to a variety of interesting and useful transformations.

Future research in this area will likely involve:

Understanding the Furan-Nitrophenyl Chromophore: The nitrophenyl group is a well-known photoactive moiety. rsc.org Studies on related structures, such as nitrobiphenyls, have shown that they can exhibit enhanced photoreactivity compared to simpler nitrophenyl compounds. rsc.org A key research goal will be to elucidate the specific excited-state properties and reaction pathways of the this compound system upon UV or visible light irradiation.

Light-Induced Reactions: The absorption of light could trigger a range of chemical reactions, such as isomerizations, cycloadditions, or cleavage of chemical bonds. Investigating these transformations could lead to novel synthetic methods or the development of photo-responsive molecular switches.

Luminescence and Emission Properties: Many furan-containing compounds are known to be fluorescent. nih.gov The interplay between the furan and nitrophenyl groups could lead to unique luminescence properties, such as environment-sensitive fluorescence or phosphorescence, which could be exploited in sensing and imaging applications.

Design of Responsive Materials Incorporating the Furan-Nitrophenyl Chromophore

Responsive, or "smart," materials are designed to change their properties in a controlled way in response to external stimuli such as heat, light, pressure, or chemical changes. e3s-conferences.org The unique electronic and photochemical properties of the furan-nitrophenyl chromophore make it an excellent building block for such materials.

Future directions for designing responsive materials include:

Mechanochromic and Thermochromic Systems: Research has shown that materials containing furan-substituted dyes can exhibit reversible luminescence switching. nih.gov For example, some materials show a blue-shift in their emission color when heated (thermochromism) and a red-shift when subjected to mechanical force (mechanochromism). nih.gov Incorporating the this compound unit into polymers or crystals could lead to new materials that visibly change color or fluorescence in response to thermal or mechanical stress.

Photo-Responsive Polymers and Gels: The photoreactivity of the furan-nitrophenyl group could be used to create materials that change their shape, solubility, or network structure upon exposure to light. This could be achieved by incorporating the molecule as a pendant group or cross-linker in a polymer chain, enabling applications in areas like photolithography, data storage, or controlled drug release.

Multifunctional Smart Materials: The ultimate goal is to create materials with multiple responsive properties. e3s-conferences.org By carefully designing the molecular structure and the bulk material, it may be possible to create systems where the furan-nitrophenyl unit allows for simultaneous responses to several different stimuli, leading to highly advanced and functional materials for sensing and actuation technologies. e3s-conferences.org

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxy-3-nitrophenyl)furan, and how do reaction conditions influence yield and purity?

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

  • Methodological Answer : ¹H NMR (CDCl₃, 400 MHz) typically shows a singlet for the methoxy group (δ 3.8–3.9 ppm), aromatic protons (δ 7.2–8.5 ppm), and furan protons (δ 6.3–6.8 ppm). ¹³C NMR confirms the nitro group (C-NO₂ ~148 ppm) and furan oxygen linkage (C-O ~160 ppm). IR identifies NO₂ asymmetric stretching (~1520 cm⁻¹) and furan C-O-C (~1250 cm⁻¹). High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ (C₁₁H₉NO₄⁺: calc. 219.05; obs. 219.06) . For structural ambiguity, 2D NMR (HMBC, COSY) resolves coupling patterns and substituent positions .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystalline packing of this compound, and how do they affect material properties?

  • Methodological Answer : X-ray crystallography (using SHELXL ) reveals dominant C–H···O hydrogen bonds between the nitro group and methoxy/furan protons, forming layered structures. π-π stacking of the aromatic rings (distance ~3.5 Å) contributes to thermal stability (TGA decomposition >250°C). Graph set analysis (Etter’s method ) classifies H-bonding motifs as R₂²(8) or R₂²(10) . These interactions influence solubility (e.g., poor in polar aprotic solvents) and melting point (mp ~180–185°C) .

Q. How do electronic effects of the nitro and methoxy groups influence the compound’s reactivity in photochemical or catalytic reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the furan ring’s α-position. Methoxy’s electron-donating effect (EDG) stabilizes intermediates in reactions like Diels-Alder cycloadditions. DFT calculations (B3LYP/6-31G*) show a LUMO localized on the nitro-substituted aryl ring, favoring nucleophilic attacks. Experimental validation via UV-Vis (λmax ~320 nm, π→π* transitions) correlates with computational predictions .

Q. How can researchers resolve contradictions in reported spectral data or biological activity for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Stereochemical impurities : Chiral HPLC (Chiralpak IC column) separates enantiomers if asymmetric centers exist .
  • Solvent effects : Compare NMR in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO upshifts nitro proton signals .
  • Biological assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and confirm compound stability in assay media (via LC-MS post-assay) .

Data Contradiction Analysis

Q. Why might different studies report varying thermal stability or decomposition profiles for this compound?

  • Methodological Answer : Thermal behavior depends on crystallinity (amorphous vs. crystalline forms) and atmospheric conditions (O₂ vs. N₂). For example:
  • TGA in N₂ : Single-step decomposition (~250°C).
  • TGA in O₂ : Multi-step oxidation (~200°C nitro group reduction, ~280°C furan ring breakdown) .
    Contradictions are resolved by replicating conditions and using complementary techniques (DSC for phase transitions, FTIR for gas-phase byproducts) .

Key Research Gaps Identified

  • Toxicological Data : No HTFOEL (Health Threat-Free Occupational Exposure Level) exists; surrogate data from furan derivatives suggest a provisional limit of 1 ppb .
  • Catalytic Applications : Limited studies on Pd-catalyzed functionalization; opportunities in C–H activation or asymmetric catalysis remain unexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.